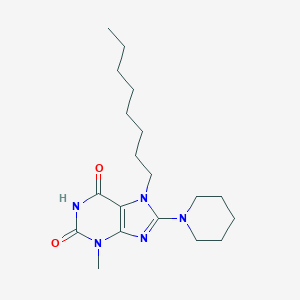

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a piperidine ring attached to the purine core, along with methyl and octyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an octyl halide, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves methylation at the 3-position of the purine ring. Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the purine core.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Aplicaciones Científicas De Investigación

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theophylline: Another purine derivative used in respiratory medicine.

Pentoxifylline: A purine derivative with vasodilatory effects.

Uniqueness

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its piperidine ring and long octyl chain differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Actividad Biológica

3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione, also known as 3-methyl-7-octyl-8-piperidino-xanthine, is a purine derivative with potential biological activity. This compound has garnered attention due to its structural similarities to known pharmacological agents and its possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo studies, and potential clinical implications.

The chemical formula for this compound is C19H31N5O2, with a molecular weight of approximately 361.48 g/mol. Its structure features a purine base modified with an octyl side chain and a piperidine moiety, which may influence its biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C19H31N5O2 |

| Molecular Weight | 361.48 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interaction with various enzyme systems and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes relevant to metabolic disorders. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis by degrading incretin hormones.

Key Findings from In Vitro Studies

- DPP-IV Inhibition : The compound displayed an IC50 value comparable to other known DPP-IV inhibitors, suggesting it may be effective in managing type 2 diabetes.

- Selectivity : It was found to be selective for DPP-IV over other related enzymes, indicating a favorable safety profile.

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological effects of this compound. These studies typically assess the compound's efficacy in improving glucose tolerance and insulin sensitivity.

Case Study: Glucose Tolerance Test

In a study involving Zucker fatty rats:

- Administration : The compound was administered orally.

- Results : Significant improvements in glucose tolerance were observed compared to control groups. The effects were attributed to enhanced levels of glucagon-like peptide-1 (GLP-1) and improved insulin secretion.

Safety and Toxicology

While preliminary findings are promising, safety assessments are crucial for any potential therapeutic agent. Current data on the toxicity of this compound remain limited. Ongoing studies are needed to evaluate long-term effects and any potential adverse reactions.

Propiedades

IUPAC Name |

3-methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-3-4-5-6-7-11-14-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-12-9-8-10-13-23/h3-14H2,1-2H3,(H,21,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAJXYRREIUVQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.